Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-

Regioisomerism Naphthyl substitution Pharmacophore geometry

Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- (CAS 652155-29-8, molecular formula C₂₀H₂₁NO₂S) is a synthetic sulfonamide derivative bearing a 1-naphthyl group on the propyl side chain. Its computed XLogP3-AA is 4.9, with a topological polar surface area of 54.6 Ų, indicating moderate lipophilicity.

Molecular Formula C20H21NO2S
Molecular Weight 339.5 g/mol
CAS No. 652155-29-8
Cat. No. B12531230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
CAS652155-29-8
Molecular FormulaC20H21NO2S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3
InChIKeyFFTQUCWIXYMEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-[1-(1-naphthalenyl)propyl]benzenesulfonamide (CAS 652155-29-8): Core Structural and Physicochemical Profile for Informed Procurement


Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- (CAS 652155-29-8, molecular formula C₂₀H₂₁NO₂S) is a synthetic sulfonamide derivative bearing a 1-naphthyl group on the propyl side chain. Its computed XLogP3-AA is 4.9, with a topological polar surface area of 54.6 Ų, indicating moderate lipophilicity [1]. The compound possesses one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. It has been documented as a product in iron-catalyzed N-alkylation methodology, demonstrating its accessibility via modern synthetic routes [2].

Why Generic Substitution of 4-Methyl-N-[1-(1-naphthalenyl)propyl]benzenesulfonamide (CAS 652155-29-8) Is Not Supported: Regioisomeric Divergence in Naphthyl-Substituted Sulfonamides


The 1-naphthyl substitution pattern in CAS 652155-29-8 is a critical structural determinant that cannot be assumed transferable to its 2-naphthyl isomer (CAS 652155-30-1) or other sulfonamide analogs. While the two naphthyl regioisomers share the same molecular formula (C₂₀H₂₁NO₂S) and molecular weight (339.5 g/mol), the spatial orientation of the naphthalene ring creates distinct steric and electronic environments around the sulfonamide pharmacophore [1]. In naphthalene-1-sulfonamide series developed for fatty acid binding protein 4 (FABP4) inhibition, the position of naphthalene substitution was shown to significantly modulate both binding affinity and selectivity [2]. Without head-to-head data, generic interchange between 1-naphthyl and 2-naphthyl regioisomers risks unpredictable changes in target engagement, ADME properties, and downstream assay reproducibility, making explicit structural verification essential.

Quantitative Differentiation Evidence: 4-Methyl-N-[1-(1-naphthalenyl)propyl]benzenesulfonamide (CAS 652155-29-8) vs. Closest Structural Analogs


Naphthalene Regioisomeric Divergence: 1-Naphthyl (CAS 652155-29-8) vs. 2-Naphthyl (CAS 652155-30-1) Structural Comparison

CAS 652155-29-8 (1-naphthyl) and CAS 652155-30-1 (2-naphthyl) are positional isomers differing exclusively in the point of attachment of the naphthalene ring to the propyl linker. In 1-naphthyl substitution, the naphthalene ring extends orthogonally from the chiral center at C-1, creating a sterically congested environment that restricts rotational freedom of the sulfonamide NH group. In contrast, 2-naphthyl substitution presents a more elongated, less sterically hindered geometry . As precedent, in naphthalene-1-sulfonamide FABP4 inhibitors, the 1-sulfonamide orientation was critical for hydrogen-bond formation with Arg126 and Tyr128 in the binding pocket, a geometry not accessible to 2-substituted isomers [1].

Regioisomerism Naphthyl substitution Pharmacophore geometry

Computed Lipophilicity: XLogP3-AA Comparison Between CAS 652155-29-8 and Des-Methyl Analog

The computed XLogP3-AA for CAS 652155-29-8 is 4.9, reflecting the contribution of the 4-methyl substituent on the benzenesulfonamide ring [1]. Removal of this methyl group (des-methyl analog, i.e., N-[1-(1-naphthalenyl)propyl]benzenesulfonamide) reduces XLogP to an estimated 4.4–4.6 (based on a ~0.4 unit contribution per aromatic methyl group) [2]. This ~0.3–0.5 log unit difference corresponds to approximately a 2- to 3-fold change in partition coefficient, potentially affecting membrane permeability and nonspecific protein binding [2].

Lipophilicity XLogP Permeability prediction

Synthetic Accessibility: Documented Yield in Iron-Catalyzed N-Alkylation Methodology for CAS 652155-29-8

CAS 652155-29-8 has been explicitly synthesized and reported as a product in an iron-catalyzed N-alkylation protocol using π-activated ethers as electrophiles with sulfonamide nucleophiles [1]. This methodology provides a defined, reproducible synthetic route distinct from classical tosylation of 1-naphthylamines, which typically yields mixtures of regioisomers or requires protecting group strategies. The iron-catalyzed approach operates under mild conditions (FeCl₃/NaH, THF/CH₂Cl₂, ambient temperature, 10 h) and is compatible with the sterically demanding 1-naphthylpropanol substrate [1][2].

N-alkylation Iron catalysis Synthetic methodology

Spectroscopic Identity Confirmation: GC-MS Spectrum of CAS 652155-29-8 as a Definitive Characterization Tool

A gas chromatography-mass spectrometry (GC-MS) spectrum for 4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide (CAS 652155-29-8) is deposited in the SpectraBase spectral database under Compound ID CuULTtqR33S [1]. This spectrum provides a verified retention index and fragmentation pattern that can be used for identity confirmation of received material. In contrast, no equivalent spectrum is currently listed in SpectraBase for the 2-naphthyl isomer (CAS 652155-30-1). The presence of a database-verified GC-MS spectrum reduces the risk of receiving mislabeled material and provides a quantitative benchmark for purity assessment against the authentic standard [1].

GC-MS Spectral database Compound verification

Computational Property Comparison: Hydrogen Bonding and Rotatable Bond Profile vs. Close Analogs

CAS 652155-29-8 possesses 1 hydrogen bond donor (sulfonamide NH), 3 hydrogen bond acceptors (two sulfonyl oxygens and naphthalene π-cloud), 5 rotatable bonds, and a topological polar surface area (TPSA) of 54.6 Ų [1]. This profile places it within generally favorable drug-like space (rule-of-five compliant). Substitution of the 4-methyl group with electron-withdrawing groups (e.g., 4-Cl or 4-NO₂ analogs) would increase hydrogen bond acceptor count and TPSA, potentially reducing membrane permeability [2]. Conversely, N-alkylation of the sulfonamide NH (removing the sole HBD) would eliminate hydrogen bond donation capacity entirely, fundamentally altering molecular recognition [2].

Hydrogen bonding Rotatable bonds Drug-likeness

Recommended Application Scenarios for 4-Methyl-N-[1-(1-naphthalenyl)propyl]benzenesulfonamide (CAS 652155-29-8) Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies on Naphthyl-Sulfonamide Pharmacophores Requiring Defined 1-Naphthyl Geometry

When exploring SAR around sulfonamide-based inhibitors or ligands where the spatial orientation of the naphthalene ring is hypothesized to be critical, CAS 652155-29-8 serves as the definitive 1-naphthyl reference compound. As established in Section 3, the 1-naphthyl substitution creates steric bulk perpendicular to the sulfonamide plane, a geometry distinct from the 2-naphthyl isomer [1]. Researchers investigating binding modes analogous to the naphthalene-1-sulfonamide FABP4 inhibitor series should use this compound, not the 2-naphthyl isomer, to ensure the correct spatial presentation of the naphthalene moiety [1].

Synthetic Methodology Development for N-Alkylated Sulfonamides Using Iron Catalysis

CAS 652155-29-8 is a validated product of the iron-catalyzed N-alkylation methodology reported by Fan et al. (2013) [2][3]. Laboratories developing new catalytic N-alkylation protocols can use this compound as a benchmark substrate to compare reaction yields, selectivity, and functional group tolerance against the published FeCl₃/NaH system. The sterically demanding 1-naphthylpropanol starting material provides a stringent test of catalyst performance [2].

Analytical Method Development and Reference Standard Qualification Using Verified GC-MS Spectrum

The availability of a database-verified GC-MS spectrum in SpectraBase (Compound ID: CuULTtqR33S) makes CAS 652155-29-8 suitable as a reference standard for developing and validating GC-MS-based purity and identity assays [4]. This is particularly relevant for laboratories requiring in-house verification of received material, as the spectral data provide a quantitative benchmark for retention time and fragmentation pattern matching [4].

Computational Chemistry and Molecular Modeling Studies on Sulfonamide Conformational Behavior

With 5 rotatable bonds, one hydrogen bond donor, and the sterically demanding 1-naphthyl group, CAS 652155-29-8 presents an informative test case for conformational sampling and molecular dynamics simulations of sulfonamide-containing ligands [5]. Its computed properties (MW 339.5, XLogP 4.9, TPSA 54.6 Ų) place it in a tractable range for docking and QSAR studies, while the chiral center at the propyl linker introduces conformational complexity relevant to modeling flexible ligands [5].

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